2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid

Description

Structural Characteristics and Nomenclature

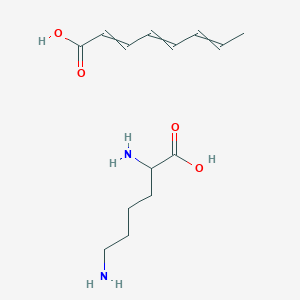

2,6-Diaminohexanoic acid , commonly known as lysine, is a dibasic α-amino acid with the molecular formula $$ \text{C}6\text{H}{14}\text{N}2\text{O}2 $$. Its IUPAC name is 2,6-diaminohexanoic acid, reflecting the presence of amino groups at the second and sixth carbon positions of a six-carbon chain terminating in a carboxylic acid group. The structural uniqueness of lysine lies in its ε-amino group, which extends from the aliphatic side chain, enabling diverse biochemical interactions. The compound exists as two enantiomers (D- and L-lysine), with L-lysine being the biologically active form.

Octa-2,4,6-trienoic acid is an unsaturated fatty acid derivative with the molecular formula $$ \text{C}8\text{H}{10}\text{O}_2 $$. Its IUPAC name, (2E,4E,6E)-octa-2,4,6-trienoic acid, denotes three conjugated double bonds at the 2nd, 4th, and 6th positions of an eight-carbon chain ending in a carboxylic acid group. The extended conjugation system confers unique electronic properties, influencing its reactivity and biological activity.

Historical Context of Discovery and Characterization

2,6-Diaminohexanoic acid was first isolated in 1889 by Edmund Drechsel through the hydrolysis of casein, a milk protein. Its structure was elucidated in 1902 by Emil Fischer and Fritz Weigert, who achieved the first synthetic preparation, confirming its identity as an essential amino acid. Industrial production began in the 1950s via microbial fermentation using Corynebacterium glutamicum, revolutionizing its availability for nutritional and research applications.

Octa-2,4,6-trienoic acid was initially synthesized in 1961 by Grewe and von Bonin through aldol condensation reactions. Its biological relevance emerged later, with studies in the 2000s highlighting its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. The compound’s natural occurrence in Deschampsia antarctica and its photoprotective properties in human skin were reported in the 2010s, broadening its biochemical significance.

Significance in Biochemical Research

2,6-Diaminohexanoic Acid :

- Protein Synthesis : As an essential amino acid, lysine is critical for ribosomal translation, contributing to 5–8% of residues in collagen and histones. Its ε-amino group facilitates cross-linking in collagen, enhancing tissue integrity.

- Epigenetic Regulation : Lysine residues in histones undergo post-translational modifications (e.g., acetylation, methylation), modulating chromatin structure and gene expression. For example, histone H3 lysine 27 acetylation (H3K27ac) marks active enhancers.

- Industrial Biotechnology : Metabolic engineering of Corynebacterium glutamicum has optimized lysine production, yielding over 2 million metric tons annually for feed and pharmaceutical uses.

Octa-2,4,6-Trienoic Acid :

- PPARγ Activation : This compound binds PPARγ, a nuclear receptor regulating lipid metabolism and cell differentiation. In keratinocytes, PPARγ activation by octa-2,4,6-trienoic acid enhances antioxidant defenses (e.g., catalase upregulation) and accelerates DNA repair post-UV exposure.

- Anticancer Potential : In squamous cell carcinoma models, octa-2,4,6-trienoic acid inhibits epithelial-mesenchymal transition (EMT) by suppressing TGF-β1 signaling, reducing metastatic potential.

- Photoprotection : Topical application mitigates UV-induced oxidative stress in melanocytes and fibroblasts, promoting melanogenesis and reducing senescence.

Properties

CAS No. |

1226758-30-0 |

|---|---|

Molecular Formula |

C14H24N2O4 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2E,4E,6E)-octa-2,4,6-trienoic acid |

InChI |

InChI=1S/C8H10O2.C6H14N2O2/c1-2-3-4-5-6-7-8(9)10;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/b3-2+,5-4+,7-6+;/t;5-/m.0/s1 |

InChI Key |

OEYUNABQRGCAIM-HQNWCZRTSA-N |

SMILES |

CC=CC=CC=CC(=O)O.C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC=CC=CC=CC(=O)O.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysine octatrienoate; |

Origin of Product |

United States |

Biological Activity

2,6-Diaminohexanoic acid; octa-2,4,6-trienoic acid, commonly referred to as lysine octatrienoate, is a bioactive compound with significant implications in various biological and biochemical processes. This article delves into the biological activity of this compound, exploring its metabolic pathways, biochemical interactions, and potential applications in research and medicine.

| Property | Value |

|---|---|

| Molecular Formula | C14H24N2O4 |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | (2S)-2,6-diaminohexanoic acid; (2E,4E,6E)-octa-2,4,6-trienoic acid |

| CAS Number | 1226758-30-0 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Metabolic Pathways

Research indicates that octa-2,4,6-trienoic acid plays a crucial role in metabolic pathways, particularly in mitochondrial beta-oxidation. This unsaturated fatty acid acts as a respiratory substrate for rat liver mitochondria. The beta-oxidation process involves specific enzymes such as NADPH-dependent 2,4-dienoyl-CoA reductase, facilitating the complete degradation of polyunsaturated fatty acids with conjugated double bonds (Wang & Schulz, 1989) .

Spectrophotometric Analysis

The quantification of 2,6-diaminohexanoic acid has been extensively studied using spectrophotometric methods. These techniques have demonstrated reliability in determining the quantitative composition of this compound within pharmaceutical formulations (Kucherenko et al., 2018) . Such analytical methods are crucial for quality control in drug development.

Plant Biochemistry

In plant systems, particularly in the cactus species Euphorbia trigona, the biochemical behavior of 2,6-diaminohexanoic acid has been investigated. Studies have shown its absorption and reaction at varying pH levels, contributing to our understanding of essential amino acids' roles in plant biology and their interactions with environmental factors (Sabir et al., 2017) .

Case Study: Enzymatic Oxidation in Algae

A notable study explored the enzymatic oxidation of octatrienoic acid derivatives in algae. This research highlighted the potential of these compounds in biotechnological applications and their role in synthesizing novel bioactive molecules (Hamberg, 1993) .

Application in Drug Delivery Systems

Recent advancements have seen the application of lysine octatrienoate in developing drug delivery systems. Its unique structural properties allow for effective conjugation with various biomolecules, enhancing therapeutic efficacy (BenchChem) .

Comparison with Similar Compounds

D-Lysine vs. L-Lysine

Derivatives and Functional Analogs

- Angiolin : Combines lysine with a thiotriazoline moiety, enhancing cardioprotective effects compared to lysine alone .

- 2-Methyllysine: A methylated derivative ((2S)-2,6-diamino-2-methylhexanoic acid) with altered physicochemical properties (molecular formula: C₇H₁₆N₂O₂) .

- Staphyloferrin A Analog: A siderophore derivative using 2,6-diaminohexanoic acid as a backbone; differs from staphyloferrin A in chain length but retains Fe³⁺-chelating α-hydroxy carboxylate groups .

Table 1: Comparison of 2,6-Diaminohexanoic Acid and Analogs

Octa-2,4,6-Trienoic Acid and Related Compounds

Table 2: Comparison of Octa-2,4,6-Trienoic Acid and Analogs

2,6-Diaminohexanoic Acid

- Synthesis : Used in siderophore synthesis via hybrid solid/liquid-phase methods (30% yield) .

- Analytical Methods : Validated spectrophotometric quantification (λ = 238 nm) for Angiolin, meeting pharmacopeial standards .

- Metabolic Role : Accumulates in plant stems under drought stress, suggesting osmoregulatory functions .

Octa-2,4,6-Trienoic Acid

Preparation Methods

Stepwise Protection and Deprotection

The synthesis of 2,6-diaminohexanoic acid typically involves multi-step protection strategies to avoid side reactions at the amino and carboxyl groups. A patented four-step method for (S)-2,6-diamino-5-oxohexanoic acid provides a foundational framework:

Step 1 : L-2-aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture (1:2 v/v) at room temperature. Sodium bicarbonate is used to maintain alkaline conditions, achieving a 96% yield of the Fmoc-protected intermediate (Compound 1).

Step 2 : Compound 1 undergoes cyclization with paraformaldehyde in toluene under p-toluenesulfonic acid catalysis. Refluxing for 1 hour yields a cyclic hemiaminal (Compound 2) in 98% yield.

Step 3 : Di-tert-butyl dicarbonate (Boc₂O) and ammonium carbonate in ethyl acetate introduce tert-butoxycarbonyl (Boc) protections at the ε-amino group. This step achieves a 98% yield of Compound 3.

Step 4 : Lithium hydroxide-mediated hydrolysis in ethanol-water (1:1 v/v) simultaneously removes Fmoc and Boc groups while generating the carboxylic acid. Adjusting the pH to 6–7 with HCl and subsequent ethyl acetate washing isolates the target compound in 93% yield.

Table 1: Reaction Conditions for 2,6-Diaminohexanoic Acid Synthesis

| Step | Reagents | Solvent System | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Fmoc-OSu, NaHCO₃ | Water:Acetone (1:2) | 25°C | 96 |

| 2 | Paraformaldehyde, p-TsOH | Toluene | Reflux | 98 |

| 3 | Boc₂O, (NH₄)₂CO₃ | Ethyl Acetate | 25°C | 98 |

| 4 | LiOH, HCl | Ethanol:Water (1:1) | 25°C | 93 |

Alternative Routes

While the above method is optimized for scale-up, other approaches include:

-

Enzymatic Resolution : Racemic 2,6-diaminohexanoic acid can be resolved using acylase enzymes, though yields rarely exceed 70%.

-

Solid-Phase Synthesis : Employing resin-bound Fmoc-lysine derivatives, though this is more common in peptide synthesis than bulk chemical production.

Synthesis of Octa-2,4,6-Trienoic Acid

Conjugated Triene Formation

Octa-2,4,6-trienoic acid’s conjugated system requires precise control to avoid isomerization. Reported methods include:

Stabilization Challenges

The trienoic moiety is prone to oxidation and thermal degradation. Stabilization strategies include:

-

Low-Temperature Reactions : Conducting syntheses below –20°C to suppress radical-mediated decomposition.

-

Radical Inhibitors : Adding 0.1% hydroquinone during purification steps.

Hybridization of 2,6-Diaminohexanoic Acid and Octa-2,4,6-Trienoic Acid

Covalent Conjugation Approaches

Combining these moieties presents challenges due to reactivity conflicts. Two viable strategies emerge:

Strategy 1 : Amide Bond Formation

-

Activate the carboxyl group of octa-2,4,6-trienoic acid using N-hydroxysuccinimide (NHS).

-

React with the ε-amino group of 2,6-diaminohexanoic acid in dimethylformamide (DMF) at pH 8.5.

Strategy 2 : Click Chemistry

Table 2: Hybridization Method Comparison

| Method | Coupling Efficiency (%) | Purity (%) | Stability Issues |

|---|---|---|---|

| Amide Bond | 65–78 | 90–95 | Triene isomerization |

| Click Chemistry | 82–88 | 85–90 | Copper residue removal |

Scalability and Industrial Considerations

Cost Analysis

Q & A

Basic Research Questions

Q. What validated spectrophotometric methods are available for quantifying (S)-2,6-diaminohexanoic acid derivatives in pharmaceutical formulations?

- Methodological Answer : A UV spectrophotometric method at λ = 238 nm was validated for (S)-2,6-diaminohexanoic acid derivatives, adhering to the State Pharmacopoeia of Ukraine. Key validation parameters include:

- Specificity : Confirmed by absence of interference from excipients.

- Linearity : R² > 0.99 across 10–50 µg/mL.

- Accuracy : Recovery rates of 98–102% via spiked samples.

- Robustness : Tested against pH (±0.2) and temperature (±2°C) variations .

Q. How is octa-2,4,6-trienoic acid synthesized for use in pheromone studies?

- Methodological Answer : Methyl octa-2,4,6-trienoate (a derivative) is synthesized via condensation of aldehydes and esters, followed by esterification with methanol. Key steps include:

- Aldehyde-Ester Condensation : Catalyzed by acid/base conditions.

- Purification : Column chromatography to isolate conjugated trienoic esters.

- Applications include mimicking insect pheromones in ecological studies .

Q. What structural features make octa-2,4,6-trienoic acid relevant to trichothecene biosynthesis?

- Methodological Answer : The conjugated triene system in octa-2,4,6-trienoic acid serves as a precursor for trichothecene mycotoxins. Its reactivity enables cytochrome P450-mediated oxygenation (e.g., TRI23 enzyme converts it to octa-2,4,6-trienedioic acid, a precursor for harzianum A biosynthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in UV-Vis spectral data for 2,6-diaminohexanoic acid derivatives?

- Methodological Answer : Discrepancies in absorption maxima (e.g., λ shifts) may arise from solvent polarity or pH effects. Mitigation strategies include:

- Standardized Solvent Systems : Use buffered solutions (pH 5.0–6.0) to stabilize ionization states.

- Robustness Testing : Evaluate optical density under variable instrument settings (slit width, scan speed).

- Cross-Validation : Compare with HPLC-MS for accuracy .

Q. What experimental designs are optimal for studying TRI22/TRI23 enzyme roles in octa-2,4,6-trienoic acid metabolism?

- Methodological Answer :

- Gene Knockout Models : Use Δtri22 mutants in Trichoderma arundinaceum to assess trichothecene intermediate accumulation (e.g., EPT vs. trichodermol ratios via LC-MS).

- Heterologous Expression : Express TRI23 in Saccharomyces cerevisiae to track octa-2,4,6-trienoic acid conversion via isotopic labeling.

- Enzyme Kinetics : Measure Km and Vmax using purified P450 enzymes with NADPH cofactors .

Q. How do stereochemical variations in 2,6-diaminohexanoic acid impact its pharmacological activity?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with β-cyclodextrin columns to resolve D/L isomers.

- Bioactivity Assays : Compare D-lysine (CAS 923-27-3) and L-lysine (CAS 56-87-1) in receptor-binding studies (e.g., antiviral activity against herpes simplex virus).

- Thermal Stability : Differential scanning calorimetry (DSC) reveals L-isomer degradation at 224°C vs. D-isomer at 218°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.